

# A Technical Guide to the Early-Phase Clinical Safety of Lorundrostat

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Lorundrostat |           |  |  |
| Cat. No.:            | B10854892    | Get Quote |  |  |

Introduction: **Lorundrostat** is a novel, orally administered, highly selective aldosterone synthase inhibitor (ASI) being developed for cardiorenal conditions, including uncontrolled and resistant hypertension.[1][2] By inhibiting CYP11B2, the enzyme responsible for aldosterone production, **lorundrostat** is designed to reduce aldosterone levels, a key driver in various forms of hypertension.[1][3] A critical aspect of its development is its high selectivity for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1), the enzyme that produces cortisol.[3] This high selectivity (374-fold in vitro) aims to minimize the risk of cortisol suppression, a significant concern with less selective inhibitors.[3][4] This guide provides a detailed overview of the safety and tolerability data from early-phase clinical trials, focusing on quantitative data, experimental protocols, and the underlying mechanistic pathways.

## **Mechanism of Action and Safety Pathway**

Lorundrostat's therapeutic effect is achieved by directly inhibiting the synthesis of aldosterone. This targeted action within the Renin-Angiotensin-Aldosterone System (RAAS) is also intrinsically linked to its primary safety considerations. The intended "on-target" effect of lowering aldosterone leads to the desired reduction in blood pressure but also to predictable, mechanism-based adverse events such as hyperkalemia (increased potassium), hyponatremia (decreased sodium), and initial reductions in the estimated glomerular filtration rate (eGFR).







Click to download full resolution via product page

Mechanism of Action for Lorundrostat.

## **Quantitative Safety Data Summary**

The safety and tolerability of **lorundrostat** have been evaluated across several early-phase trials. The data consistently show a manageable safety profile, with most adverse events being predictable, on-target effects.



Table 1: Safety Profile in Phase 1 First-in-Human Trial

(Healthy Participants)

| Parameter           | Dosing                                                                | Result                                                                          | Citation |
|---------------------|-----------------------------------------------------------------------|---------------------------------------------------------------------------------|----------|
| Overall Safety      | Single Doses: 5-800<br>mgMultiple Doses: 40-<br>360 mg/day for 7 days | Well-tolerated with a low incidence of non-dose-dependent adverse events.       | [5][6]   |
| Serum Potassium     | Multiple Doses: 40-<br>360 mg/day                                     | Modest mean increases, ranging from 0.28 to 0.38 mmol/L.                        | [3][5]   |
| Cortisol Production | All Doses                                                             | No suppression of basal or cosyntropin-stimulated cortisol production observed. | [3]      |

Table 2: Adverse Events in Phase 2 Trials (Hypertensive Patients)



| Trial       | Dosing Arms                     | Key Adverse<br>Events Reported                                                                                        | Citation    |
|-------------|---------------------------------|-----------------------------------------------------------------------------------------------------------------------|-------------|
| Target-HTN  | 50 mg QD, 100 mg<br>QD, Placebo | Modest increase in serum potassium, decrease in eGFR, urinary tract infection, hypertension.                          | [7][8][9]   |
| Advance-HTN | 50 mg, 50-100 mg,<br>Placebo    | Modest, reversible changes in potassium, sodium, and eGFR. Higher rates of hyperkalemia and hyponatremia vs. placebo. | [8][10][11] |
| Explore-CKD | 25 mg, Placebo                  | Hyperkalemia reported in 5% of patients.                                                                              | [4]         |

# **Table 3: Incidence of Serious Adverse Events (SAEs)** and Hyperkalemia



| Trial                   | Dosing Arm             | Treatment-<br>Related SAEs<br>(%)                                | Hyperkalemia<br>(>6.0 mmol/L)<br>(%)                      | Citation   |
|-------------------------|------------------------|------------------------------------------------------------------|-----------------------------------------------------------|------------|
| Target-HTN              | Pooled<br>Lorundrostat | One event of hyponatremia considered possibly treatment-related. | Data for 6 patients reported; corrected with dose change. | [7][12]    |
| Advance-HTN             | 50 mg                  | 2%                                                               | 5.3% (2.1%<br>confirmed)                                  | [8][11]    |
| 50-100 mg               | 1%                     | 7.4% (3.2%<br>confirmed)                                         | [8][11]                                                   |            |
| Placebo                 | 0%                     | 0%                                                               | [8][10]                                                   | _          |
| Launch-HTN<br>(Pivotal) | 50 mg                  | 0.1%                                                             | Data included in overall AE reporting.                    | [1][2][13] |
| 50-100 mg               | 0%                     | Discontinuation<br>due to<br>hyperkalemia:<br>0.37%              | [14]                                                      |            |
| Placebo                 | 0%                     | -                                                                |                                                           | _          |
| Explore-CKD             | 25 mg                  | Two SAEs reported during treatment.                              | 5%                                                        | [4]        |

Note: The Launch-HTN trial is a Phase 3 pivotal trial, but its safety data is relevant to understanding the early safety profile.

# Experimental Protocols First-in-Human (FIH) Study



This was a randomized, double-blind, placebo-controlled study in healthy participants to assess initial safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[5]

- Part 1 (Single Ascending Dose SAD): Participants received single doses of lorundrostat ranging from 5 mg to 800 mg.[3][6]
- Part 2 (Multiple Ascending Dose MAD): Participants received once-daily doses of 40 mg,
   120 mg, or 360 mg for seven days.[3][5]
- Primary Endpoint: Safety and tolerability, monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.[6]

### **Target-HTN (Phase 2)**

A proof-of-concept trial designed to evaluate the efficacy and safety of **lorundrostat** in patients with uncontrolled or resistant hypertension.[7][9]

- Design: Randomized, placebo-controlled trial.
- Dosing Cohorts: Five active dosing arms (12.5mg QD, 50mg QD, 100mg QD, 12.5mg BID, and 25mg BID) were compared against a placebo.[7]
- Key Safety Assessments: Monitoring for changes in serum potassium, eGFR, and the incidence of adverse events, including the serious adverse event of hyponatremia.[7][8]

### **Advance-HTN (Phase 2 Pivotal Trial)**

This trial evaluated **lorundrostat** as an add-on therapy for patients with uncontrolled hypertension despite being on an optimized background regimen of two or three antihypertensive medications.[2][15]

- Design: Randomized, double-blind, placebo-controlled, 1-to-1-to-1 randomization.[15]
- Patient Population: Included a diverse population with 40% women and over 50% Black individuals.[8][16]
- Dosing Arms:



- o Placebo for 12 weeks.
- Lorundrostat 50 mg once daily for 12 weeks.
- Lorundrostat 50 mg once daily for 4 weeks, with a potential dose escalation to 100 mg
   once daily if blood pressure remained uncontrolled and safety criteria were met.[14][15]
- Safety Monitoring: Close monitoring of electrolytes (potassium, sodium) and renal function (eGFR) was a key component, especially in the dose-escalation arm.[8]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mineralys Therapeutics Announces Positive Topline Results from Launch-HTN and Advance-HTN Pivotal Trials of Lorundrostat for the Treatment of Uncontrolled or Resistant Hypertension:: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 2. Lorundrostat Shows Promise in Treatment of Uncontrolled and Resistant Hypertension in trials [medicaldialogues.in]
- 3. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 Trial Shows Mineralys Drug Cuts Blood Pressure 9.3 mmHg in CKD Patients | MLYS Stock News [stocktitan.net]
- 5. researchgate.net [researchgate.net]
- 6. mineralystx.com [mineralystx.com]
- 7. Mineralys reports positive data from trial of lorundrostat [clinicaltrialsarena.com]
- 8. Mineralys Therapeutics Announces Late-Breaking Data from Advance-HTN Pivotal Trial of Lorundrostat in Uncontrolled and Resistant Hypertension Presented at the American College of Cardiology's Annual Scientific Session & Expo (ACC.25) :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 9. Mineralys Therapeutics Announces Phase 2 Clinical Trial of Lorundrostat for Obstructive Sleep Apnea in Patients with Hypertension Ysios Capital [ysioscapital.com]
- 10. Lorundrostat Phase II Results Medthority [medthority.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 13. Mineralys Therapeutics Announces Late-Breaking Presentation of Data from the Launch-HTN Pivotal Trial of Lorundrostat in Uncontrolled or Resistant Hypertension at 34th







European Meeting on Hypertension and Cardiovascular Protection (ESH 2025) - BioSpace [biospace.com]

- 14. Lorundrostat in Participants With Uncontrolled Hypertension and Treatment-Resistant Hypertension: The Launch-HTN Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Lorundrostat Efficacy and Safety in Patients With Uncontrolled Hypertension American College of Cardiology [acc.org]
- To cite this document: BenchChem. [A Technical Guide to the Early-Phase Clinical Safety of Lorundrostat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854892#early-phase-clinical-trial-results-for-lorundrostat-safety]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com